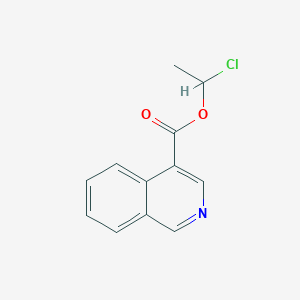

1-Chloroethyl isoquinoline-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

1-chloroethyl isoquinoline-4-carboxylate |

InChI |

InChI=1S/C12H10ClNO2/c1-8(13)16-12(15)11-7-14-6-9-4-2-3-5-10(9)11/h2-8H,1H3 |

InChI Key |

HOQQLOWNMYFIMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)C1=CN=CC2=CC=CC=C21)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloroethyl Isoquinoline 4 Carboxylate

Precursor Synthesis Strategies

Synthesis of the Isoquinoline-4-carboxylic Acid Moiety

The isoquinoline-4-carboxylic acid scaffold is a vital intermediate. Its synthesis can be achieved through several strategic approaches, including the oxidation of suitable precursors, direct carboxylation using organometallic reagents, and the regioselective functionalization of the isoquinoline (B145761) ring system.

A direct and classical method for installing a carboxylic acid group on an aromatic ring is through the oxidation of an existing alkyl or functionalized alkyl group. For the synthesis of isoquinoline-4-carboxylic acid, a common precursor is a 4-substituted isoquinoline, such as 4-methylisoquinoline (B18517) or 4-(1-hydroxyethyl)isoquinoline.

The oxidation of a methyl group to a carboxylic acid typically requires strong oxidizing agents and can sometimes lead to over-oxidation or side reactions. A milder alternative involves the oxidation of an intermediate alcohol. For instance, 4-(1-hydroxyethyl)isoquinoline can be oxidized to the corresponding 4-acetylisoquinoline using reagents like manganese(IV) oxide (MnO₂) in a solvent such as chloroform (B151607) at room temperature. thieme-connect.de The resulting ketone can then be subjected to a haloform reaction or further oxidation to yield the desired carboxylic acid. The initial isoquinoline itself can be considered a precursor, which upon oxidation with agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions, cleaves the benzene (B151609) ring to yield pyridine-3,4-dicarboxylic acid, illustrating the inherent reactivity of the isoquinoline nucleus. thieme-connect.de

| Precursor | Oxidizing Agent | Product | Reference |

| 4-(1-Hydroxyethyl)isoquinoline | Manganese(IV) oxide | 4-Acetylisoquinoline | thieme-connect.de |

| Isoquinoline | Alkaline KMnO₄ | Pyridine-3,4-dicarboxylic acid | thieme-connect.de |

Organometallic intermediates provide a powerful tool for the direct introduction of a carboxyl group. This method typically involves the formation of an isoquinolyl-metal species, which then reacts with an electrophilic carbon source, most commonly carbon dioxide (CO₂).

The reaction can proceed via a Grignard reagent or an organolithium species. To achieve carboxylation at the C4 position, a 4-haloisoquinoline (e.g., 4-bromoisoquinoline) can be treated with magnesium metal to form the corresponding Grignard reagent, isoquinolin-4-ylmagnesium bromide. Subsequent reaction with dry CO₂ gas, followed by an acidic workup, yields isoquinoline-4-carboxylic acid. Similarly, metal-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) can generate a highly reactive isoquinolin-4-yllithium intermediate, which is then quenched with CO₂. harvard.edu While Grignard reagents are strong bases and nucleophiles, they typically require a precursor with an acidic proton or a leaving group and are not generally nucleophilic enough to attack negatively charged functional groups. quora.comyoutube.com Organolithium compounds, being more reactive, can sometimes react further. youtube.com

| Reagent 1 | Reagent 2 | Intermediate | Final Product |

| 4-Haloisoquinoline, Mg | CO₂, then H₃O⁺ | Isoquinolin-4-ylmagnesium halide | Isoquinoline-4-carboxylic acid |

| 4-Haloisoquinoline, n-BuLi | CO₂, then H₃O⁺ | Isoquinolin-4-yllithium | Isoquinoline-4-carboxylic acid |

Modern synthetic chemistry increasingly relies on transition-metal-catalyzed C-H activation to achieve regioselective functionalization, offering a more atom- and step-economical approach compared to classical methods. nih.govnih.gov This strategy allows for the direct introduction of a functional group at a specific position on the isoquinoline ring, which can later be converted to a carboxylic acid.

Palladium and rhodium catalysts are frequently employed for the direct C-H functionalization of heterocycles like isoquinoline. nih.govmdpi.com For example, a palladium-catalyzed C-H activation/annulation reaction can be used to construct substituted isoquinolones with high regioselectivity. mdpi.com Similarly, rhodium(III)-catalyzed C-H activation of aryl amidines with diazo compounds can synthesize 1-aminoisoquinolines, demonstrating the power of directing groups to control regiochemistry. acs.org By choosing appropriate directing groups and reaction conditions, it is possible to introduce a cyano or other suitable functional group at the C4 position. This functional group can then be hydrolyzed to the target carboxylic acid. For instance, the hydrolysis of isoquinoline-4-carbonitrile (B1205459) to isoquinoline-4-carboxylic acid can be achieved using hot aqueous sodium hydroxide (B78521) or by heating with concentrated mineral acids like hydrochloric acid. thieme-connect.de

| Catalyst System | Reaction Type | Functionalization Position | Reference |

| Palladium(II) | C-H Activation/Annulation | C4 (among others) | mdpi.com |

| Rhodium(III) | C-H Activation/Cyclization | C1 (example) | acs.org |

Methods for Introducing the 1-Chloroethyl Side Chain

The synthesis of the 1-(1-chloroethyl)isoquinoline fragment is a key step that involves the creation of a hydroxyethyl (B10761427) precursor followed by a chlorination reaction.

The conversion of a secondary alcohol, such as 1-(1-hydroxyethyl)isoquinoline, into the corresponding alkyl chloride is a standard transformation in organic synthesis. This process is typically achieved using a chlorinating agent that converts the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.

A widely used and effective reagent for this purpose is thionyl chloride (SOCl₂). google.comresearchgate.netmasterorganicchemistry.com The reaction between 1-(1-hydroxyethyl)isoquinoline and thionyl chloride proceeds by an initial attack of the alcohol's oxygen atom on the sulfur atom of SOCl₂, forming a chlorosulfite ester intermediate. masterorganicchemistry.com This intermediate is highly reactive. The chloride ion released in the first step then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism. This results in the formation of the 1-(1-chloroethyl)isoquinoline product, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com

The synthesis of the necessary precursor, 1-(1-hydroxyethyl)isoquinoline, can be accomplished through standard organometallic addition to an aldehyde. For example, the reaction of isoquinoline-1-carbaldehyde (B1296187) with a methyl Grignard reagent (such as methylmagnesium bromide) or methyllithium, followed by an aqueous workup, will yield the desired 1-(1-hydroxyethyl)isoquinoline alcohol.

| Reactant | Reagent | Key Intermediate | Product | Byproducts |

| 1-(1-Hydroxyethyl)isoquinoline | Thionyl Chloride (SOCl₂) | Alkyl Chlorosulfite | 1-(1-Chloroethyl)isoquinoline | SO₂, HCl |

Radical Halogenation Strategies

The introduction of a chlorine atom onto the ethyl group at the 1-position of an isoquinoline-4-carboxylate precursor would likely proceed via a free radical halogenation mechanism. This method involves the substitution of a hydrogen atom with a halogen atom on an alkane or an alkyl side chain. The selectivity of this reaction is a critical consideration.

In the context of an ethyl group, there are two potential sites for chlorination: the primary (C2') and the benzylic-like (C1') positions. Radical stability plays a crucial role in determining the major product. The radical formed at the C1' position, adjacent to the isoquinoline ring, is significantly more stabilized by resonance with the aromatic system.

Key Factors Influencing Radical Chlorination:

| Factor | Influence on Reaction |

| Radical Stability | The benzylic-like radical at C1' is more stable than the primary radical at C2', favoring chlorination at the C1' position. |

| Reagent | Chlorine radicals are highly reactive and less selective than bromine radicals. masterorganicchemistry.com However, the significant stability difference between the potential radical intermediates on the ethyl group still directs the chlorination. |

| Initiation | The reaction is typically initiated by UV light (hν) or a chemical initiator that generates radicals. chadsprep.com |

While chlorination is generally less selective than bromination, the pronounced stability of the benzylic-like radical intermediate would strongly favor the formation of the 1-chloroethyl product over the 2-chloroethyl isomer. masterorganicchemistry.com

Tandem Chlorination/Cyclization Protocols

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. A plausible tandem strategy for the synthesis of a 1-chloro-substituted isoquinoline core involves the cyclization of an appropriate precursor followed by an in-situ chlorination.

One such approach could involve the condensation of a lithiated o-tolualdehyde derivative with a suitable nitrile, forming an eneamido anion intermediate. This intermediate can then be trapped with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆), to introduce the chlorine atom at the 4-position, followed by cyclization to form the isoquinoline ring. harvard.edu While this specific example leads to a 4-chloroisoquinoline, modification of the starting materials and reaction sequence could potentially be adapted to introduce a chloroalkyl group at the 1-position.

Another relevant tandem approach is the copper-catalyzed cyclization of 2-alkynylaryl oxime derivatives. nih.govrsc.org By carefully choosing the starting materials and reaction conditions, it is conceivable to design a system where the cyclization is followed by a chlorination step, or where a chloro-containing substrate is used to directly form the 1-chloroethyl substituted isoquinoline.

Esterification Techniques for Carboxylate Formation

The formation of the ethyl carboxylate at the 4-position is a crucial step in the synthesis of the target molecule. This can be achieved either by esterifying a pre-existing isoquinoline-4-carboxylic acid or by incorporating the ester functionality during the construction of the isoquinoline ring itself.

Direct Condensation and Esterification Methods

The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. masterorganicchemistry.comyoutube.comkhanacademy.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, ethanol (B145695).

Fischer-Speier Esterification:

| Reactants | Catalyst | Product |

| Isoquinoline-4-carboxylic acid | Sulfuric Acid (H₂SO₄) or other strong acid | Ethyl isoquinoline-4-carboxylate |

| Ethanol |

The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed. youtube.com

Alternatively, oxidative esterification presents a one-pot approach where an aldehyde is directly converted to an ester in the presence of an alcohol and an oxidizing agent. nih.gov This could be a potential route if an isoquinoline-4-carbaldehyde (B1337463) is a viable intermediate.

Transesterification Processes

Transesterification is a process where the ester group of a compound is exchanged with another. If a different ester of isoquinoline-4-carboxylic acid is more readily available, it can be converted to the desired ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst.

Chelation-Assisted Esterification Reactions

For substrates where direct esterification is challenging, chelation-assisted methods can enhance reactivity. While specific examples for isoquinoline-4-carboxylate are not prevalent, the principle involves the use of a metal catalyst that coordinates to both the carboxylic acid and the alcohol, facilitating the esterification process. This approach can be particularly useful for sterically hindered substrates or when milder reaction conditions are required.

Convergent and Divergent Synthetic Routes to the Target Compound

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together late in the synthetic sequence. harvard.edunih.govnih.gov For our target molecule, this could mean synthesizing a 1-chloroethyl substituted building block and an isoquinoline-4-carboxylate precursor separately, and then coupling them. This approach is often more efficient for complex molecules.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. In this case, a key isoquinoline intermediate could be synthesized, which is then subjected to different reactions to introduce the chloroethyl group and the ester functionality. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Multicomponent Reaction Design

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like isoquinoline derivatives from simple starting materials in a single, efficient operation. beilstein-journals.orgnih.gov These reactions are characterized by high atom economy and operational simplicity, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov

One of the most prominent MCRs for constructing substituted isoquinoline frameworks is the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgnih.govbeilstein-journals.org This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide to yield an imidazo[1,2-a]pyridine (B132010) scaffold. beilstein-journals.orgnih.gov By selecting appropriate starting materials, such as a suitably substituted 2-formylbenzoate (B1231588), the GBB reaction can be adapted to generate the core isoquinoline ring system. beilstein-journals.orgnih.gov For the synthesis of 1-Chloroethyl isoquinoline-4-carboxylate, a hypothetical MCR could be designed involving a 2-formylbenzoate precursor, an amine, and a component that would introduce the 1-chloroethyl group. Subsequent modifications of the MCR adduct can lead to the desired isoquinoline-4-carboxylate structure. beilstein-journals.orgnih.gov

Research has demonstrated the synthesis of various fused isoquinolinones initiated by the GBB reaction, highlighting the versatility of this approach. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the reaction of aminopyridines, isocyanides, and furfuraldehydes using a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)₃) under microwave irradiation has produced complex adducts in high yields (89–98%). beilstein-journals.orgnih.gov These adducts can then undergo further transformations, such as N-acylation and intramolecular Diels-Alder reactions, to build the final heterocyclic system. beilstein-journals.orgnih.govbeilstein-journals.org

| Multicomponent Reaction Example | Reactants | Catalyst/Conditions | Product Type | Yield |

| Groebke–Blackburn–Bienaymé (GBB) | Aminopyridines, Isocyanides, Furfuraldehydes | Yb(OTf)₃, Microwave, 100 °C | Imidazo[1,2-a]pyridine adducts | 89-98% beilstein-journals.orgnih.gov |

| Isatin-based MCR | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic acid, Toluene | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | Moderate to Excellent acs.org |

| Fused Isoquinoline Synthesis | Ninhydrin, Proline, Alkynes | Metal-free | Fused ethanopyrido[1,2-b]isoquinoline | Not specified rsc.org |

Cascade and Domino Reactions

Cascade and domino reactions provide an elegant and efficient pathway to complex molecular architectures, such as the isoquinoline core, by combining multiple bond-forming events in a single, uninterrupted sequence. bohrium.com These reactions minimize the need for purification of intermediates, saving time, and resources.

For the synthesis of isoquinoline derivatives, cascade reactions can be initiated from relatively simple, linear precursors. A notable example involves the reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes to generate isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org This process proceeds through an oxidative cross-coupling followed by a radical addition to the aromatic ring, all without the need for metal catalysts or organic solvents. rsc.org Another approach utilizes 1,2-dihydroisoquinolines as templates to initiate a series of cascade reactions, leading to diverse isoquinoline alkaloid frameworks. nih.gov

Furthermore, catalyst- and additive-free cascade reactions have been developed, for instance, between isoquinoline N-oxides and alkynones, to produce fluorescent benzoazepino[2,1-a]isoquinoline derivatives. acs.org The synthesis of pyrrolo[2,1-a]isoquinolines has also been achieved through a cascade involving a formal [3+2]-cycloaddition of nitro heterocycles with isoquinolinium ylides. acs.org A three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes, catalyzed by rhodium(III), allows for the rapid assembly of multisubstituted isoquinolines. nih.gov

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for sustainable chemical manufacturing. For the synthesis of isoquinolines, several green approaches have been developed that focus on reducing waste, using less hazardous substances, and improving energy efficiency.

A significant advancement is the use of environmentally benign solvents. For example, a ruthenium(II) catalyst in Polyethylene Glycol-400 (PEG-400), a biodegradable solvent, has been used for the synthesis of 1-phenylisoquinoline (B189431) derivatives. This system acts as a homogeneous and recyclable catalytic medium, offering high atom economy and a simple extraction procedure for the product. Water, as the ultimate green solvent, has also been employed for catalyst-free syntheses of isoquinolines, such as the reaction of 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide. bohrium.com

The use of nanoparticles as catalysts also aligns with green chemistry principles due to their high efficiency and reusability. For instance, ZnO nanoparticles have been shown to effectively catalyze the reaction of isoquinoline, activated acetylenic compounds, α-halo ketones, and triphenylphosphine (B44618) under solvent-free conditions at room temperature to produce pyrido[2,1-a]isoquinoline derivatives in good yields. thieme-connect.com Furthermore, carbene-catalyzed aerobic oxidation of isoquinolinium salts using ambient air as the oxidant represents a mild and environmentally friendly route to isoquinolinones. rsc.org

| Green Synthesis Approach | Catalyst/Solvent System | Key Green Principle | Product Type |

| C-H/N-N Bond Activation | Ru(II)/PEG-400 | Recyclable catalyst, Biodegradable solvent | 1-Phenylisoquinolines |

| Aerobic Oxidation | N-Heterocyclic Carbene / Air | Use of air as a green oxidant | Isoquinolinones rsc.org |

| Multicomponent Reaction | ZnO Nanoparticles / Solvent-free | Recyclable catalyst, Solvent-free conditions | Pyrido[2,1-a]isoquinolines thieme-connect.com |

| Isomerization | ZnCl₂ / Light | Light-induced, efficient method | Isoquinolin-2(1H)-one rsc.org |

| Catalyst-free Synthesis | Water | Use of water as a green solvent | Isoquinolines bohrium.com |

Catalytic Systems in Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. The construction of the this compound scaffold can greatly benefit from various catalytic systems.

Transition Metal Catalysis for Bond Formation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. bohrium.comresearchgate.net These catalysts, featuring metals such as palladium, rhodium, ruthenium, iridium, cobalt, nickel, and copper, are highly effective in promoting C-H activation and annulation reactions, which are powerful tools for building the isoquinoline ring system with high atom- and step-economy. bohrium.combohrium.comresearchgate.net

Rhodium(III)-catalyzed C-H bond activation of in situ generated aryl ketone oximes, followed by cyclization with internal alkynes, provides a one-pot synthesis of multisubstituted isoquinolines. nih.govorganic-chemistry.org Similarly, ruthenium-catalyzed C-H/N-N activation offers an environmentally friendly route to isoquinoline derivatives. bohrium.com Palladium catalysts are widely used in tandem reactions, such as the coupling of o-iodobenzaldehyde derivatives with terminal acetylenes followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org

The use of more abundant and less toxic 3d-transition metals like cobalt, nickel, and copper is a growing trend. bohrium.com For example, cobalt can catalyze the synthesis of isoquinoline bicyclic derivatives, while copper salts are effective in various transformations for isoquinoline construction. bohrium.combohrium.com These methods often exhibit broad substrate scope and high functional group tolerance, making them attractive for the synthesis of complex targets like this compound. bohrium.com

| Transition Metal | Catalytic Reaction Type | Starting Materials | Reference |

| Rhodium (Rh) | C-H Activation/Annulation | Aryl ketones, hydroxylamine, alkynes | nih.govorganic-chemistry.org |

| Ruthenium (Ru) | C-H/N-N Activation | Hydrazones, Alkynes | bohrium.com |

| Palladium (Pd) | Coupling/Cyclization | o-halobenzaldehydes, Alkynes | organic-chemistry.org |

| Cobalt (Co) | C-H Coupling/Cyclization | Aryl amidines, Diazo compounds | organic-chemistry.org |

| Copper (Cu) | Tandem Cyclization | 2-bromoaryl ketones, alkynes, CH₃CN | organic-chemistry.org |

| Silver (Ag) | Electrophilic Cyclization | Benzaldoxime | nih.gov |

| Gold (Au) | Domino Reactions | 2-alkynylbenzamides, ammonium acetate (B1210297) | organic-chemistry.org |

| Iridium (Ir) | C-H Bond Activation | Not specified | bohrium.com |

Organocatalysis and Biocatalysis Approaches

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, offering a complementary approach to metal-based catalysts. youtube.com For the synthesis of chiral isoquinoline derivatives, organocatalysts like chiral phosphoric acids have been successfully employed in enantioselective Pictet-Spengler reactions to produce axially chiral tetrahydroisoquinolines with excellent enantioselectivities. nih.govacs.org The common amino acid L-proline can also act as an organocatalyst. youtube.com An effective organocatalytic alkylation of isoquinoline with aldehydes has been developed by combining enamine catalysis with the formation of N-acyl isoquinolinium ions, providing access to enantioenriched 1,2-dihydroisoquinolines. unibo.it

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, is a rapidly growing field in green and sustainable chemistry. numberanalytics.comnumberanalytics.com The synthesis of isoquinoline alkaloids can be achieved through biocatalytic methods. numberanalytics.com Key enzymes in the biosynthetic pathways of isoquinoline alkaloids, such as tyrosine/dopa decarboxylase (TYDC) and norcoclaurine synthase (NCS), have been identified. numberanalytics.com Advances in synthetic biology have enabled the production of these complex compounds in engineered microorganisms like bacteria and yeast, offering a promising future for the sustainable synthesis of functionalized isoquinolines. numberanalytics.com

Lewis Acid Catalysis in Isoquinoline Derivatization

Lewis acid catalysis plays a pivotal role in the synthesis of isoquinolines, primarily by activating functional groups to facilitate cyclization reactions. pharmaguideline.com The classic Bischler-Napieralski reaction, a cornerstone of isoquinoline synthesis, involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline (B110456), which can then be aromatized. pharmaguideline.comwikipedia.org

The Pictet-Gams modification employs a β-hydroxy-β-phenylethylamine, which under the influence of a Lewis acid catalyst, undergoes cyclization and dehydration in a single step to directly afford the isoquinoline ring. pharmaguideline.com In multicomponent reactions designed for isoquinoline synthesis, Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) have been shown to be effective catalysts, particularly under microwave irradiation. beilstein-journals.orgnih.gov These catalysts are crucial for promoting the formation of key intermediates that lead to the desired isoquinoline scaffold. The derivatization of the isoquinoline ring can also be influenced by Lewis acids, as seen in the synthesis of quinazolinones from amide-oxazolines, where a Lewis acid promotes a 6π electron cyclization. rsc.org

Reaction Optimization and Process Intensification

The synthesis of this compound, a key intermediate in various chemical industries, is continually being refined to improve efficiency, reduce environmental impact, and enhance product purity. Modern synthetic methodologies are moving away from traditional batch processes towards more advanced, intensified techniques. This section explores three such advanced methodologies: microwave-assisted synthesis, solvent-free reaction conditions, and continuous flow synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govconicet.gov.ar The application of microwave irradiation in the synthesis of heterocyclic compounds, including isoquinoline and quinoline (B57606) derivatives, has been well-documented. nih.govnih.govnih.gov

The synthesis of the core isoquinoline-4-carboxylate structure can be significantly expedited using microwave technology. For instance, the cyclization step, a critical part of forming the isoquinoline ring, can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. conicet.gov.ar Research on the synthesis of related quinoline-4-carboxylic acid derivatives has shown that microwave conditions can reduce reaction times from hours to as little as three minutes, with yields increasing from moderate to good (50-80%). nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocyclic Carboxylates

| Derivative | Method | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Quinoline-4-carboxylic acid derivatives | Microwave | p-TSA | Ethanol | 80 | 3 min | 50-80 | nih.gov |

| Quinoline-4-carboxylic acid derivatives | Conventional | p-TSA | Ethanol | Reflux | 3 h - overnight | Lower than MW | nih.gov |

| Isoquinolone-4-carboxylic acid | Microwave | CuI | Dioxane | - | 1 h | 32 | acs.org |

| Ethyl-quinolon-4-one-3-carboxylates | Microwave | - | - | 70 | 2 min | 97 | conicet.gov.ar |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental footprint of chemical processes by eliminating the use of volatile and often toxic organic solvents. nih.gov These reactions can lead to higher efficiency, easier product separation, and reduced waste generation.

For the synthesis of isoquinoline derivatives, solvent-free approaches have proven effective. One study describes the efficient synthesis of dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates through a one-pot reaction under solvent-free conditions at a mild temperature of 50°C, resulting in high yields. nih.gov This suggests that the core isoquinoline structure can be assembled without the need for a solvent, which could be extrapolated to the synthesis of the this compound precursor.

A plausible solvent-free approach for a key intermediate could involve the solid-state reaction of a substituted benzaldehyde (B42025) with an appropriate nitrogen source and a dicarbonyl compound, potentially catalyzed by a solid acid or base. The reactants would be ground together and heated, with the reaction proceeding in the molten state or at the interface of the solid particles. This methodology avoids the use of large volumes of solvents, simplifying the work-up procedure, which often involves simple washing or recrystallization.

Table 2: Examples of Solvent-Free Synthesis for Heterocyclic Compounds

| Product Type | Reactants | Conditions | Time | Yield (%) | Reference |

| Dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates | Isoquinoline, phenacyl bromides, dialkyl acetylenedicarboxylates | 50°C, solvent-free | - | High | nih.gov |

| Quinazolino[4,3-b]quinazolin-8-ones | 2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-esters | Microwave, solvent-free | Short | High | frontiersin.org |

| Chalcones | Benzaldehyde, Acetophenone | Grinding, solid NaOH | - | 81-94 | researchgate.net |

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. rsc.org In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or a packed bed reactor, where the reaction takes place.

While specific literature on the continuous flow synthesis of this compound is scarce, the principles have been successfully applied to the synthesis of other heterocyclic compounds, including quinolines. rsc.org For instance, the synthesis of high-quality covalent organic frameworks (COFs), which can be related to the ordered structures of crystalline organic compounds, has been demonstrated at a rate of over 1 gram per hour using a continuous flow process. rsc.org

Table 3: Research Findings in Continuous Flow Synthesis of Related Compounds

| Product | Key Features of Flow Process | Throughput/Productivity | Reference |

| Covalent Organic Frameworks (COFs) | Rapid synthesis of faceted single crystals | > 1 g/h | rsc.org |

| Chiral β-nitro alcohols (precursors to sympathomimetic amines) | 3D-printed custom-made flow reactors | - | ambeed.com |

| Rolipram (chiral pharmaceutical) | Multistep continuous flow synthesis | - | ambeed.com |

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Chlorination Reaction Mechanisms at the C1 Position

Nucleophilic substitution reactions on the isoquinoline (B145761) ring occur preferentially at the C1 position. shahucollegelatur.org.inyoutube.comuop.edu.pkiust.ac.ir This is due to the electron-deficient nature of the pyridine (B92270) portion of the fused ring system, which makes the C1 carbon highly electrophilic and susceptible to attack by nucleophiles. The stability of the resulting intermediate further drives the reaction at this position. quora.com

Role of Specific Chlorinating Agents

The introduction of a chlorine atom at the C1 position of an isoquinoline or its precursors can be achieved using various chlorinating agents, each operating through distinct mechanistic pathways. The choice of reagent is often dictated by the specific substrate and desired reaction conditions.

A common method for introducing functionality at C1 is through the Bischler-Napieralski synthesis, which involves the cyclodehydration of a β-phenylethylamide using an acid catalyst. wikipedia.org Reagents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are frequently used. iust.ac.ir When POCl₃ is employed, the mechanism is akin to the Vilsmeier reaction, proceeding via the formation of a chloroimine intermediate which then cyclizes. shahucollegelatur.org.in

For the direct chlorination of isoquinoline N-oxides, a mixture of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) has been shown to be effective. researchgate.net This system provides a mild and highly selective method for obtaining C1-chlorinated isoquinolines in good yields. researchgate.net Another approach utilizes Vilsmeier reagents, generated in situ from reagents like phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which serve as both an activating agent for the N-oxide and the source of the nucleophilic chloride. researchgate.net

Table 1: Comparison of Chlorinating Agents for Isoquinoline C1-Functionalization

| Chlorinating Agent/System | Substrate | Key Features |

| Phosphoryl Chloride (POCl₃) | β-phenylethylamides (Bischler-Napieralski) | Acts as a cyclodehydrating agent, proceeds via chloroimine intermediates. shahucollegelatur.org.in |

| PPh₃ / Cl₃CCN | Isoquinoline N-Oxides | Mild conditions, high regioselectivity for the C1 position, good functional group tolerance. researchgate.net |

| Vilsmeier Reagents (e.g., POCl₃/DMF) | Heterocyclic N-Oxides | Reagent is generated in situ; acts as both activating agent and halide source. researchgate.net |

Detailed Understanding of Reaction Intermediates

The mechanism of nucleophilic substitution at the C1 position of isoquinoline involves the formation of a key tetrahedral intermediate, often referred to as a Meisenheimer-like complex. When a nucleophile attacks the C1 carbon, the aromaticity of the pyridine ring is temporarily disrupted. The resulting negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. quora.com This stabilization is more effective for attack at C1 than at C3 because the C1 position is benzylic, allowing for greater resonance stabilization. quora.com

In the Bischler-Napieralski synthesis using POCl₃, the reaction proceeds through distinct intermediates. The initial amide is converted to a chloroimine, which can exist in equilibrium with its conjugate acid. This species then gives rise to a highly electrophilic nitrilium ion. shahucollegelatur.org.in This nitrilium ion is the key intermediate that undergoes intramolecular electrophilic attack on the adjacent phenyl ring to form the 3,4-dihydroisoquinoline (B110456) ring system, which can then be oxidized to the aromatic isoquinoline. shahucollegelatur.org.in

For the chlorination of N-oxides, the N-O bond is activated by the chlorinating agent (e.g., PPh₃ or Vilsmeier reagent). researchgate.net This activation makes the C1 position even more electrophilic, facilitating the attack of the chloride ion.

Mechanistic Aspects of Carboxylate Ester Formation

The formation of the carboxylate ester at the C4 position of the isoquinoline ring involves the conversion of a carboxylic acid group into an ester. This transformation is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.org

Nucleophilic Acyl Substitution Pathways

The direct conversion of a carboxylic acid to an ester requires overcoming the low reactivity of the carboxyl group and the basicity of the amine nucleophile, which would deprotonate the acid. libretexts.org The most common and direct pathway for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid. libretexts.orgmasterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

The attack by the alcohol forms a tetrahedral intermediate. khanacademy.orgyoutube.com Following proton transfers, a molecule of water is eliminated as the leaving group, and subsequent deprotonation of the carbonyl yields the final ester product. masterorganicchemistry.comyoutube.com

Alternatively, the carboxylic acid can be converted into a more reactive derivative first, such as an acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting acid chloride is highly electrophilic and reacts readily with an alcohol to form the ester via nucleophilic acyl substitution, proceeding through an addition-elimination mechanism. masterorganicchemistry.com

Role of Leaving Groups and Catalysts in Esterification

In any nucleophilic acyl substitution, the facility of the reaction depends on the quality of the leaving group. The direct displacement of a hydroxyl group (-OH) from a carboxylic acid is difficult because hydroxide (B78521) (HO⁻) is a poor leaving group. masterorganicchemistry.com

In the Fischer esterification, the acid catalyst plays a dual role. Firstly, it activates the carbonyl group for nucleophilic attack. Secondly, it facilitates the departure of the leaving group by protonating one of the hydroxyl groups in the tetrahedral intermediate, converting it into a water molecule (H₂O). libretexts.orgmasterorganicchemistry.com Water is an excellent leaving group, making its elimination favorable and driving the reaction forward. masterorganicchemistry.comyoutube.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

When a carboxylic acid is first converted to an acid chloride using thionyl chloride, the hydroxyl group is transformed into an acyl chlorosulfite, which is an excellent leaving group. libretexts.orglibretexts.org In the subsequent reaction with an alcohol, the chloride ion (Cl⁻) becomes the leaving group from the tetrahedral intermediate. This reaction is generally very efficient. masterorganicchemistry.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate ester formation by converting the carboxylic acid's hydroxyl group into a good leaving group. libretexts.orglibretexts.org

Table 2: Catalysts and Leaving Groups in Esterification of Isoquinoline-4-Carboxylic Acid

| Method | Catalyst | Activating Agent | Nucleophile | Leaving Group |

| Fischer Esterification | H₂SO₄ or TsOH | H⁺ (Protonation) | Alcohol (R-OH) | Water (H₂O) masterorganicchemistry.comyoutube.com |

| Via Acid Chloride | None (Base may be used) | Thionyl Chloride (SOCl₂) | Alcohol (R-OH) | Chloride (Cl⁻) libretexts.orglibretexts.org |

| DCC Coupling | None | DCC | Alcohol (R-OH) | Dicyclohexylurea libretexts.orglibretexts.org |

Reactivity Profiling of the Isoquinoline Nucleus

The isoquinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene (B151609) ring fused to a pyridine ring. slideshare.net Its chemical reactivity is a composite of these two constituent rings and is characterized by a susceptibility to both electrophilic and nucleophilic attack at different positions. slideshare.net

Basicity : The lone pair of electrons on the nitrogen atom imparts basic properties to isoquinoline, allowing it to form stable salts with acids. uop.edu.pk It is considered a weak base, but it is slightly more basic than the isomeric quinoline (B57606). uop.edu.pk

Electrophilic Substitution : The pyridine ring is electron-deficient due to the electronegative nitrogen atom. Consequently, electrophilic aromatic substitution occurs on the more electron-rich benzene ring, preferentially at the C5 and C8 positions. shahucollegelatur.org.inyoutube.comuop.edu.pk

Nucleophilic Substitution : Conversely, the electron-deficient pyridine ring is activated towards nucleophilic attack. These reactions occur predominantly at the C1 position, and to a lesser extent at C3 if C1 is blocked. youtube.comuop.edu.pkiust.ac.ir The Chichibabin reaction, for example, involves the amination of isoquinoline at C1 with sodium amide. shahucollegelatur.org.in

Oxidation : Oxidation of isoquinoline typically occurs at the nitrogen atom to form an isoquinoline N-oxide. uop.edu.pk Stronger oxidation can cleave one of the rings. The outcome can be influenced by substituents; for instance, an electron-donating group on the benzene ring can direct oxidation to that ring, while an electron-withdrawing group can favor oxidation of the pyridine ring. shahucollegelatur.org.in

Table 3: Reactivity of Positions on the Isoquinoline Nucleus

| Position(s) | Type of Reaction | Reactivity | Rationale |

| N2 | Protonation, Alkylation, Oxidation | High | The lone pair on the nitrogen atom makes it basic and nucleophilic. shahucollegelatur.org.inuop.edu.pk |

| C1 | Nucleophilic Substitution | High | Electron-deficient carbon adjacent to nitrogen; stabilized anionic intermediate. shahucollegelatur.org.inquora.comquimicaorganica.org |

| C3 | Nucleophilic Substitution | Moderate | Less reactive than C1 for nucleophilic attack. uop.edu.pk |

| C4 | Electrophilic Substitution (via N-Oxide) | Low (Direct), High (Activated) | N-Oxide formation increases electron density at C4, allowing electrophilic attack. quimicaorganica.org |

| C5, C8 | Electrophilic Substitution | High | Most electron-rich positions on the carbocyclic (benzene) ring. shahucollegelatur.org.inyoutube.comuop.edu.pk |

| C6, C7 | Electrophilic Substitution | Low | Less activated than C5 and C8 for electrophilic attack. shahucollegelatur.org.in |

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The isoquinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com Electrophilic attack preferentially occurs on the benzene ring, which has a higher electron density compared to the pyridine ring. quimicaorganica.orgyoutube.com The most favored positions for electrophilic substitution are C5 and C8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.org

In contrast, nucleophilic aromatic substitution is favored on the electron-deficient pyridine ring, particularly at the C1 position. gcwgandhinagar.com The presence of a good leaving group, such as the chloroethyl group at the C1 position of 1-chloroethyl isoquinoline-4-carboxylate, would facilitate such reactions. Nucleophiles can attack this position, leading to the displacement of the chloroethyl group. The reactivity of the isoquinoline system towards nucleophiles is generally greater than that of pyridine. gcwgandhinagar.com

The presence of the carboxylate group at the C4 position will also influence the reactivity. As an electron-withdrawing group, it will further deactivate the entire ring system towards electrophilic attack but may enhance the susceptibility of the pyridine ring to nucleophilic attack.

Oxidation and Reduction Pathways of the Isoquinoline System

The oxidation of isoquinoline and its derivatives can lead to different products depending on the oxidizing agent and reaction conditions. gcwgandhinagar.com Strong oxidation, for instance with alkaline permanganate (B83412), can cleave the benzene ring to yield pyridine-3,4-dicarboxylic acid and the pyridine ring to give phthalic acid. gcwgandhinagar.comthieme-connect.de Oxidation with peroxycarboxylic acids typically leads to the formation of the N-oxide. gcwgandhinagar.com For this compound, the chloroethyl side chain could also be susceptible to oxidation, potentially yielding a carboxylic acid or ketone functionality, depending on the specific reagents used.

Reduction of the isoquinoline ring is also a complex process. gcwgandhinagar.com Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the pyridine ring, the benzene ring, or both, depending on the conditions and the nature of the substituents. The ester group of this compound could also be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.

Tautomerism and Aromaticity Effects

Tautomerism, the migration of a proton between two atoms in a molecule, is a known phenomenon in isoquinoline derivatives, particularly those with hydroxyl, amino, or amide substituents. mdpi.comnih.gov For this compound itself, significant tautomerism is not expected. However, its derivatives, or intermediates in its synthesis, could exhibit tautomeric equilibria which would be influenced by factors such as solvent polarity and temperature.

The aromaticity of the isoquinoline system is a key driver of its reactivity. The 10π-electron aromatic system provides stability. thieme-connect.de Any reaction, be it substitution, oxidation, or reduction, will proceed through transition states and intermediates where the aromaticity might be temporarily disrupted. The stability of these intermediates, and thus the feasibility of the reaction, is intrinsically linked to the energetic cost of this disruption.

Stereochemical Considerations and Control

The introduction of a stereocenter, such as the one potentially present in the 1-chloroethyl group of the title compound, brings stereochemical considerations to the forefront of its synthesis and reactions.

Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of substituted isoquinolines can be achieved with a high degree of stereocontrol. Diastereoselective synthesis aims to produce one diastereomer in preference to others. For instance, 1,4-dipolar cycloaddition reactions involving isoquinoline have been shown to proceed with high diastereoselectivity. nih.gov When synthesizing a molecule like this compound, if another chiral center is present in the molecule or a chiral auxiliary is used, the formation of the stereocenter at the chloroethyl group can be directed to favor one diastereomer.

Enantioselective synthesis focuses on producing one enantiomer of a chiral compound. This is often achieved using chiral catalysts or reagents. Nickel-catalyzed atroposelective Negishi cross-coupling reactions have been successfully employed for the synthesis of axially chiral biaryls, including those containing an isoquinoline moiety, with high enantioselectivity. acs.org

Asymmetric Induction Strategies

Asymmetric induction is the process by which a chiral element in a molecule influences the creation of a new chiral center. In the context of this compound, if a chiral starting material is used, or a chiral auxiliary is temporarily incorporated into the molecule, it can direct the stereochemical outcome of subsequent reactions. youtube.com For example, the reduction of a ketone precursor to the chloroethyl group using a chiral reducing agent could proceed with high enantioselectivity.

The asymmetric synthesis of isoquinoline alkaloids is a well-developed field, and the strategies employed there are applicable to the synthesis of chiral derivatives like this compound. nih.govresearchgate.net These strategies often involve the use of chiral pool starting materials, chiral auxiliaries, or asymmetric catalysis.

Theoretical and Computational Studies on 1 Chloroethyl Isoquinoline 4 Carboxylate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For isoquinoline (B145761) derivatives, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. acs.org

These calculations provide insights into the molecule's geometry, electron distribution, and orbital energies. Key descriptors derived from these calculations include the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO indicates a molecule's capacity to donate electrons, while the ELUMO relates to its ability to accept electrons. acs.org The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

For the broader class of isoquinoline derivatives, these quantum calculations have been used to correlate electronic properties with experimental observations, such as their efficacy as corrosion inhibitors, where the ability to donate and accept electrons from a metal surface is key. acs.org

Table 1: Representative Quantum Chemical Descriptors for a Generic Isoquinoline Derivative

| Descriptor | Typical Significance |

|---|---|

| EHOMO | Electron-donating ability; related to ionization potential. |

| ELUMO | Electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability, and polarizability. |

| Dipole Moment (µ) | Polarity and distribution of charge within the molecule. |

| Mulliken Charges | Distribution of atomic charges, predicting sites for electrophilic/nucleophilic attack. |

This table represents the types of data generated from quantum chemical calculations for isoquinoline compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing details that are often difficult to capture experimentally. For the synthesis and modification of isoquinolines, these models can map out the entire reaction coordinate.

The characterization of transition states is a cornerstone of mechanistic studies. By locating the transition state structure—the highest energy point along the reaction pathway—researchers can understand the energetic barrier to a reaction. For isoquinoline synthesis, such as rhodium-catalyzed C-H activation and annulation reactions, computational models help identify the geometry and electronic structure of these transient species. researchgate.net This information is crucial for understanding reaction selectivity and for optimizing reaction conditions to favor the desired product.

Energy profiles, or potential energy surfaces, are calculated to visualize the energy changes as reactants are converted into products. These profiles detail the relative energies of reactants, intermediates, transition states, and products. For instance, in the photochemical hydroxyalkylation of isoquinolines, computational studies can rationalize the observed product formation by comparing the energy barriers of competing pathways. nih.gov Similarly, mechanistic studies on the hydrosilylation of isoquinolines have proposed mechanisms based on stepwise hydrogen atom transfer (HAT) and radical recombination, with ongoing computational work aimed at explaining the observed regioselectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions.

MD simulations have been conducted on liquid isoquinoline to study its translational and rotational diffusion at various temperatures. osti.gov These simulations, which model molecules interacting through potentials like Lennard-Jones and Coulombic terms, help in understanding the bulk properties of the substance. osti.gov For substituted isoquinolines, MD simulations are critical for exploring the conformational landscape. The molecule's accessible shapes can influence its reactivity and its ability to bind to biological targets.

In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. nih.govmdpi.com For example, simulations of isoquinoline derivatives docked into the active site of an enzyme, such as SARS-CoV-2 Mpro, can verify that the binding pose is stable over time, strengthening the case for the compound's potential as an inhibitor. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Structure-Activity Relationship (SAR) studies aim to link a molecule's chemical structure to its biological activity. Computational methods have become indispensable in modern SAR. researchgate.net For isoquinoline derivatives, these studies often involve molecular docking to predict how different analogs will bind to a target receptor. researchgate.net

By systematically modifying parts of the isoquinoline scaffold—such as substituents on the rings—and calculating the corresponding binding affinities, researchers can build a model of the key interactions required for activity. For example, in silico studies on tetrahydroisoquinoline-ethyl-phenylamine derivatives as P-gp modulators used Quantitative Structure-Activity Relationship (QSAR) models to identify which structural features contributed most to the inhibitory effect. scispace.com Analysis of the generated contour maps from these models provides a visual guide for where to add or remove steric bulk or electrostatic groups to enhance activity. scispace.com

Design of Novel Analogs through In Silico Methods

The insights gained from SAR and computational modeling directly fuel the in silico design of novel, more potent, and selective analogs. researchgate.net This rational design process is more efficient than traditional trial-and-error synthesis.

Based on QSAR models like Hologram QSAR (HQSAR) and Topomer CoMFA, new molecules can be designed by modifying a parent structure. scispace.com The activity of these virtual compounds is then predicted by the established model before any synthesis is attempted. For instance, based on an analysis of P-gp modulators, five new molecules with modified substituents were designed, and their potency was predicted to be higher than the existing compounds in the series. scispace.com This approach allows for the rapid exploration of chemical space and the prioritization of synthetic targets that are most likely to succeed, significantly accelerating the drug discovery pipeline. mit.edu

Chemical Transformations and Derivatization of 1 Chloroethyl Isoquinoline 4 Carboxylate

Reactions Involving the 1-Chloroethyl Moiety

The 1-chloroethyl group is a primary site for chemical modification. The carbon atom attached to the chlorine is electrophilic, making it susceptible to attack by nucleophiles. Furthermore, the presence of a hydrogen atom on the adjacent methyl group allows for elimination reactions. The C1 position of isoquinoline (B145761) is particularly activated towards such reactions due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which can stabilize reaction intermediates. quimicaorganica.orgquora.com

The chlorine atom on the ethyl group is a good leaving group and can be readily displaced by a variety of nucleophiles through either an SN1 or SN2 mechanism. Nucleophilic substitution at the C1 position of the isoquinoline ring is a well-established reaction pathway. quimicaorganica.orgquora.com The reaction proceeds by the attack of a nucleophile on the electrophilic carbon, leading to the formation of a new carbon-nucleophile bond. The choice of nucleophile determines the resulting product, allowing for the introduction of diverse functional groups.

The general reaction is as follows: 1-Chloroethyl isoquinoline-4-carboxylate + Nucleophile → 1-(Substituted)ethyl isoquinoline-4-carboxylate + Chloride

The specific conditions (solvent, temperature, presence of a base) will influence the reaction rate and mechanism. For instance, polar aprotic solvents often favor SN2 reactions. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Product Class |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 1-(1-Hydroxyethyl)isoquinoline-4-carboxylate |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1-(1-Methoxyethyl)isoquinoline-4-carboxylate |

| Amine (RNH₂) | Ammonia (NH₃), Benzylamine | 1-(1-Aminoethyl)isoquinoline-4-carboxylate |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 1-(1-Phenylthioethyl)isoquinoline-4-carboxylate |

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (typically E2) to form 1-vinylisoquinoline-4-carboxylate. This reaction involves the abstraction of a proton from the methyl group by the base, followed by the simultaneous expulsion of the chloride ion and the formation of a carbon-carbon double bond.

Elimination reactions are often in competition with nucleophilic substitution. libretexts.org To favor elimination, sterically hindered bases such as potassium tert-butoxide are commonly employed. The reaction mechanism involves a single concerted step where the base removes a proton, and the leaving group departs.

The stability of the resulting conjugated system, with the vinyl group attached to the aromatic isoquinoline ring, provides a thermodynamic driving force for this transformation.

The 1-chloroethyl group is a key electrophilic center that can participate in intramolecular cyclization reactions to form novel fused heterocyclic systems. This synthetic strategy requires the prior modification of another part of the molecule, typically the carboxylate group, to introduce a nucleophilic center.

For example, the carboxylate at C4 can first be converted into an amide by reaction with an amino alcohol (e.g., ethanolamine). The resulting intermediate possesses a nucleophilic hydroxyl or amino group that can then attack the electrophilic carbon of the 1-chloroethyl moiety in an intramolecular SN2 reaction. This cyclization would lead to the formation of a new ring fused to the isoquinoline core. Such intramolecular reactions are powerful tools for building complex polycyclic structures. nih.gov The success of these cyclizations often depends on forming thermodynamically stable five- or six-membered rings. youtube.com

A hypothetical reaction sequence is as follows:

Amidation: this compound is reacted with an appropriate bifunctional amine (e.g., H₂N-X-YH, where Y is a nucleophile like O or NH) to form an amide intermediate.

Intramolecular Cyclization: The intermediate, under basic conditions to enhance the nucleophilicity of YH, undergoes an intramolecular nucleophilic attack to displace the chloride, forming a new fused ring.

Reactions of the Carboxylate Functional Group

The ethyl carboxylate group at the C4 position is a versatile handle for derivatization, allowing for its conversion into other functional groups such as carboxylic acids, amides, and alcohols.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This reaction is a standard transformation in organic synthesis.

Base-mediated (saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup, yields the carboxylic acid. The reaction proceeds via nucleophilic acyl substitution.

Acid-catalyzed: Refluxing the ester in the presence of a strong acid, like hydrochloric acid or sulfuric acid, in an aqueous medium also affords the carboxylic acid.

The resulting 1-chloroethyl isoquinoline-4-carboxylic acid is a valuable intermediate, as the carboxylic acid group can participate in a wider range of coupling reactions than the parent ester.

The carboxylate group can be converted into a variety of other derivatives, with amides being among the most significant due to their prevalence in biologically active molecules. rsc.org

Table 2: Synthesis of Carboxylate Derivatives

| Reaction Type | Reagents | Product |

|---|---|---|

| Amidation (Direct) | Amine (RNH₂), heat | 1-Chloroethyl-N-alkyl-isoquinoline-4-carboxamide |

| Amidation (via Acid) | 1. Hydrolysis to acid2. Amine, coupling agent (e.g., HBTU, DCC) | 1-Chloroethyl-N-alkyl-isoquinoline-4-carboxamide |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | [1-(1-Chloroethyl)isoquinolin-4-yl]methanol thieme-connect.de |

| Transesterification | Alcohol (R'OH), acid or base catalyst | this compound (new ester) |

Direct amidation can sometimes be achieved by heating the ester with an amine. However, a more common and efficient two-step approach involves first hydrolyzing the ester to the carboxylic acid, followed by coupling with an amine using a peptide coupling agent. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. The synthesis of amide-functionalized isoquinolines is an active area of research. rsc.org

Furthermore, the ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). thieme-connect.de This transformation provides another route for functional group diversification.

Modifications of the Isoquinoline Ring System

The isoquinoline ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. Due to the deactivating effect of the protonated nitrogen atom under acidic conditions, electrophilic attack generally occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. pharmaguideline.comyoutube.com The preferred positions for substitution are C-5 and C-8. quora.com Therefore, nitration, halogenation, or Friedel-Crafts reactions on this compound would be expected to yield predominantly 5- or 8-substituted derivatives. The electron-withdrawing nature of the carboxylate group at C-4 would further direct incoming electrophiles to the benzene ring.

Conversely, nucleophilic aromatic substitution on the isoquinoline ring typically occurs at the C-1 position, which is activated by the ring nitrogen. quimicaorganica.orgrsc.org However, since this position is already substituted in the target molecule, nucleophilic attack might be directed to other positions if activating groups are present or under forcing conditions. The chlorine atom on the ethyl group at C-1 also presents a site for nucleophilic substitution, which would compete with substitution on the ring.

| Reaction Type | Position of Substitution | Rationale | References |

| Electrophilic Aromatic Substitution | C-5 and C-8 | Deactivation of the pyridine ring by the nitrogen atom directs electrophiles to the benzene ring. | pharmaguideline.comquora.com |

| Nucleophilic Aromatic Substitution | C-1 | Activation by the ring nitrogen makes this position susceptible to nucleophilic attack. | quimicaorganica.orgrsc.org |

This table summarizes the general regioselectivity of substitution reactions on the isoquinoline ring.

The isoquinoline scaffold can be a building block for the construction of more complex fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing isoquinoline structure, are a powerful tool for creating novel molecular architectures. Various methods have been developed for the synthesis of isoquinolones and other fused systems starting from functionalized isoquinolines or their precursors. mdpi.comorganic-chemistry.orgacs.org

The pyridine ring of the isoquinoline system can be selectively hydrogenated to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. iust.ac.ir This transformation is typically achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or nickel, or with chemical reducing agents like sodium borohydride (B1222165) in the presence of certain additives. arkat-usa.org The resulting tetrahydroisoquinoline has a more flexible, non-aromatic heterocyclic ring, which can alter its biological activity and chemical properties.

Conversely, a partially or fully hydrogenated isoquinoline ring can be dehydrogenated to restore its aromaticity. This is often accomplished using oxidizing agents or through catalytic methods. nih.gov For example, 1,2,3,4-tetrahydroisoquinolines can be selectively dehydrogenated to 3,4-dihydroisoquinolines or fully to isoquinolines under aerobic conditions, sometimes promoted by sulfoxides. nih.gov

| Transformation | Product | Typical Reagents/Conditions | References |

| Hydrogenation | 1,2,3,4-Tetrahydroisoquinoline | Catalytic Hydrogenation (Pt, Pd, Ni), NaBH₄/additives | iust.ac.irarkat-usa.org |

| Dehydrogenation | 3,4-Dihydroisoquinoline (B110456)/Isoquinoline | Oxidizing agents, Catalytic dehydrogenation (e.g., with sulfoxides) | nih.gov |

This table outlines the general hydrogenation and dehydrogenation reactions of the isoquinoline ring.

Applications in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Versatile Synthetic Building Block

The structure of 1-Chloroethyl isoquinoline-4-carboxylate inherently offers multiple reaction sites, making it a potentially versatile building block for the synthesis of a diverse array of more complex molecules. The isoquinoline (B145761) core itself is a privileged scaffold in medicinal chemistry, and the substituents at the 1 and 4 positions provide handles for a variety of chemical transformations.

The chloroethyl group at the 1-position is a key feature, introducing a reactive electrophilic site. This allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. For instance, reaction with amines, thiols, or alcohols could lead to the corresponding aminoethyl, thioethyl, or alkoxyethyl derivatives, respectively. This versatility allows for the systematic modification of the molecule's properties, which is a crucial aspect of drug discovery and materials science.

The carboxylate group at the 4-position offers another point for chemical modification. It can be converted into other functional groups such as amides, esters, or alcohols through standard organic transformations. For example, amide coupling reactions with various amines would yield a library of isoquinoline-4-carboxamides, a class of compounds with known biological activities.

The combination of these reactive sites allows for a modular approach to synthesis. One can envision a series of reactions where the chloroethyl group is first displaced by a nucleophile, followed by modification of the carboxylate group, or vice versa. This stepwise functionalization would enable the construction of a wide variety of complex molecules with precise control over their three-dimensional structure.

| Functional Group | Potential Transformation | Resulting Structure |

| 1-(1-Chloroethyl) | Nucleophilic substitution with R-NH2 | 1-(1-Aminoethyl)isoquinoline derivative |

| 1-(1-Chloroethyl) | Nucleophilic substitution with R-SH | 1-(1-Thioethyl)isoquinoline derivative |

| 4-Carboxylate | Amide coupling with R'-NH2 | Isoquinoline-4-carboxamide derivative |

| 4-Carboxylate | Reduction with LiAlH4 | (Isoquinolin-4-yl)methanol |

Development of Novel Chemical Probes and Reagents

The development of novel chemical probes and reagents is crucial for understanding biological processes and for advancing analytical chemistry. While specific applications of this compound in this area have not been reported, its structure suggests potential utility. The isoquinoline core is known to be a part of many fluorescent molecules. By appropriate functionalization, it is conceivable that this compound could be transformed into a fluorescent probe.

For example, the chloroethyl group could be used to attach the isoquinoline moiety to a biomolecule of interest, such as a protein or a nucleic acid. The isoquinoline part would then act as a reporter group, allowing for the detection and quantification of the biomolecule. The carboxylate group could be modified to fine-tune the solubility and photophysical properties of the probe.

Furthermore, the reactivity of the chloroethyl group could be exploited for the design of activity-based probes. These probes are designed to react with a specific enzyme or protein in a biological system, leading to a detectable signal. The chloroethyl group could act as a reactive "warhead" that covalently modifies the target protein.

Role as a Precursor for Complex Heterocyclic Scaffolds

Isoquinoline and its derivatives are fundamental building blocks for a vast array of complex heterocyclic scaffolds, many of which are found in natural products with significant biological activity. scribd.com The reactivity of this compound makes it a plausible precursor for the synthesis of such complex systems.

The chloroethyl group can participate in cyclization reactions to form new rings fused to the isoquinoline core. For instance, an intramolecular reaction with a nucleophile positioned elsewhere on the molecule could lead to the formation of a new five- or six-membered ring. This strategy is commonly used in the synthesis of alkaloids and other complex natural products.

Moreover, the isoquinoline nucleus itself can be the starting point for more elaborate transformations. For example, the nitrogen atom can be quaternized, and the resulting isoquinolinium salt can undergo various reactions, including cycloadditions and rearrangements, to generate novel heterocyclic systems. The carboxylate group can also be used to direct or participate in these transformations.

Classic synthetic methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, highlight the importance of appropriately substituted precursors for the construction of the isoquinoline ring itself. researchgate.net In a similar vein, a pre-formed and functionalized isoquinoline like this compound can serve as a key intermediate for the elaboration into more complex, polycyclic structures.

| Reaction Type | Potential Product |

| Intramolecular Cyclization | Fused polycyclic heterocyclic systems |

| Intermolecular Cycloaddition | Novel spirocyclic or fused isoquinoline derivatives |

Application as a Traceless Leaving Group in Specialized Synthetic Transformations, e.g., Glycosylation

While there is no direct evidence of this compound being used as a traceless leaving group, a related compound, glycosyl isoquinoline-1-carboxylate, has been successfully employed in this capacity for chelation-assisted glycosylation. researchgate.net This suggests that the isoquinoline carboxylate moiety has the potential to function as an effective leaving group under specific conditions.

In the case of glycosyl isoquinoline-1-carboxylate, the glycosylation reaction is promoted by a copper(II) triflate salt under mild and neutral conditions. researchgate.net The copper isoquinoline-1-carboxylate salt precipitates from the reaction mixture, effectively rendering the leaving group "traceless" in the solution phase. researchgate.net This is a significant advantage as it simplifies the purification of the desired glycosylation product.

The electronic properties of the isoquinoline ring and the position of the carboxylate group would influence the leaving group ability of this compound. While the 4-carboxylate isomer may not behave identically to the 1-carboxylate, the underlying principle of using a metal to chelate and activate the leaving group could potentially be applied. Further research would be needed to determine the feasibility and efficiency of this approach.

Integration into Material Science Research as a Synthetic Intermediate for Polymers or Ligands

The field of material science is constantly seeking new organic molecules with specific properties for the development of advanced materials. Isoquinoline derivatives have been explored for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com The ability to tailor the chemical structure of these derivatives is key to designing materials with desired functionalities. amerigoscientific.com

This compound could serve as a valuable monomer or intermediate in the synthesis of novel polymers. The chloroethyl group could be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) group. Subsequent polymerization would lead to polymers containing the isoquinoline-4-carboxylate moiety in the side chain. These polymers could exhibit interesting optical or electronic properties due to the presence of the aromatic isoquinoline core.

Furthermore, isoquinoline derivatives are known to act as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). amerigoscientific.com These materials have applications in gas storage, catalysis, and drug delivery. amerigoscientific.com The carboxylate group of this compound is a classic coordinating group for metal ions. By reacting this compound with various metal salts, it may be possible to construct novel coordination polymers with unique structures and properties. The chloroethyl group could also be used for post-synthesis modification of the resulting material, allowing for the introduction of additional functionalities. Research on related quinoline-dicarboxylate building blocks has shown their ability to form 3D coordination polymers with lanthanide ions. nih.gov

| Material Type | Potential Role of this compound | Potential Applications |

| Functional Polymers | Monomer precursor | Conductive materials, optical materials |

| Coordination Polymers/MOFs | Ligand precursor | Gas storage, catalysis, drug delivery |

Analytical and Spectroscopic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules like 1-Chloroethyl isoquinoline-4-carboxylate. Both ¹H and ¹³C NMR spectroscopy provide critical data regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring system, the protons of the 1-chloroethyl group, and the protons of the ester functionality.

Aromatic Region: The protons on the isoquinoline core will appear in the downfield region, typically between δ 7.5 and 9.5 ppm. ias.ac.inmdpi.com The exact chemical shifts and coupling patterns (doublets, triplets, etc.) will depend on the substitution pattern and the electronic effects of the chloroethyl and carboxylate groups. For instance, the proton at position 3 is anticipated to be a singlet, while the protons on the benzene (B151609) ring portion will show characteristic coupling patterns.

1-Chloroethyl Group: The proton on the carbon bearing the chlorine atom (the methine proton) is expected to be a quartet, shifted downfield due to the electron-withdrawing effect of the chlorine and the aromatic ring. The methyl protons will appear as a doublet further upfield.

Ester Group: If the compound is an ethyl ester, a quartet and a triplet would be observed for the methylene (B1212753) and methyl groups, respectively. For a methyl ester, a singlet corresponding to the methoxy (B1213986) group would be present. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carboxylate carbonyl carbon is expected to resonate in the range of δ 165-170 ppm. oregonstate.educhemicalbook.com

Aromatic and Heterocyclic Carbons: The carbons of the isoquinoline ring will appear in the aromatic region, typically between δ 115 and 160 ppm. oregonstate.educhemicalbook.com The carbon atom at position 1, attached to the chloroethyl group, and the carbon at position 4, attached to the carboxylate group, will have distinct chemical shifts influenced by these substituents.

1-Chloroethyl Group: The carbon atom bonded to chlorine will be shifted downfield, while the methyl carbon will appear at a higher field.

Ester Group: The carbons of the ester alkyl group will have characteristic chemical shifts. oregonstate.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. mdpi.comresearchgate.net

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 8.5 - 8.7 | s |

| Aromatic H | 7.6 - 8.4 | m |

| -CH(Cl)CH₃ | 5.2 - 5.5 | q |

| -CH(Cl)CH₃ | 1.8 - 2.0 | d |

| Ester CH₂ | 4.3 - 4.5 | q |

| Ester CH₃ | 1.3 - 1.5 | t |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 167 - 170 |

| C-1 | 158 - 162 |

| Aromatic/Heterocyclic C | 120 - 150 |

| -CH(Cl)CH₃ | 55 - 60 |

| Ester CH₂ | 61 - 63 |

| -CH(Cl)CH₃ | 20 - 25 |

| Ester CH₃ | 14 - 16 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the elemental composition can be unequivocally established. amazonaws.com